Bienvenue dans la boutique en ligne BenchChem!

(2r)-2-Amino-7-octenoic acid

Lipophilicity Peptide Engineering Membrane Permeability

(2R)-2-Amino-7-octenoic acid (CAS 1369534-50-8, also referred to as (R)-2-(5′-hexyl)glycine or H-R6-NM) is a non-proteinogenic, chiral D-α-amino acid belonging to the class of medium-chain unsaturated amino acids. It features a terminal alkene at the 7,8-position of an eight-carbon backbone, combining the stereochemical identity of a D-amino acid with a reactive olefin handle amenable to ring-closing metathesis (RCM), cross-metathesis (CM), and thiol-ene chemistry.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B8097267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r)-2-Amino-7-octenoic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC=CCCCCC(C(=O)O)N
InChIInChI=1S/C8H15NO2/c1-2-3-4-5-6-7(9)8(10)11/h2,7H,1,3-6,9H2,(H,10,11)/t7-/m1/s1
InChIKeyVXVRWMRIUKRFMP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-7-octenoic acid – Procurement-Grade Chiral D-Amino Acid with Terminal Olefin for Peptide Macrocyclization and Asymmetric Synthesis


(2R)-2-Amino-7-octenoic acid (CAS 1369534-50-8, also referred to as (R)-2-(5′-hexyl)glycine or H-R6-NM) is a non-proteinogenic, chiral D-α-amino acid belonging to the class of medium-chain unsaturated amino acids . It features a terminal alkene at the 7,8-position of an eight-carbon backbone, combining the stereochemical identity of a D-amino acid with a reactive olefin handle amenable to ring-closing metathesis (RCM), cross-metathesis (CM), and thiol-ene chemistry . The compound is commercially supplied as a research-grade building block, typically at ≥95% chemical purity and stabilized with 4-tert-butylcatechol (TBC) to prevent premature olefin polymerization during storage . Its calculated ACD/LogP of 1.47 places it in a moderately lipophilic range suitable for peptide engineering and membrane-interactive probe design .

Why (2R)-2-Amino-7-octenoic acid Cannot Be Replaced by Generic Unsaturated or Saturated Amino Acid Analogs in Precision Peptide and Chemical Biology Workflows


Generic substitution with the (S)-enantiomer, the racemic mixture, shorter-chain analogs such as (R)-allylglycine, or the saturated counterpart norleucine fails because each alternative disrupts a distinct, non-interchangeable molecular property critical to application performance. The (R)-configuration is essential for D-amino acid oxidase (DAAO) substrate recognition and for generating the correct (R)-stereochemistry in stapled peptide building blocks such as R8-type olefin tethers . The 7,8-terminal alkene on an eight-carbon backbone provides a geometrically defined olefin position that enables i,i+7 macrocycle formation in α-helical peptide stapling, a spacing that cannot be replicated by the shorter 4,5-alkene of (R)-allylglycine (5-carbon backbone) or by the fully saturated chain of norleucine . The quantitative divergence in lipophilicity and volatility between chain-length analogs further underscores that these compounds are not functionally interchangeable in physicochemical or chromatographic contexts .

Quantitative Differentiation Evidence for (2R)-2-Amino-7-octenoic acid Against the Most Relevant Analogs, Enantiomers, and Racemic Mixtures


Chain-Length-Driven Lipophilicity Advantage: (2R)-2-Amino-7-octenoic acid vs. (R)-Allylglycine

The calculated ACD/LogP of (2R)-2-Amino-7-octenoic acid is 1.47, compared to 0.26 for the shorter-chain analog (R)-allylglycine [(R)-2-amino-4-pentenoic acid] . This difference of ΔLogP ≈ 1.2 units corresponds to an approximately 16-fold higher octanol-water partition coefficient for the target compound. The extended methylene spacer (three additional CH₂ units) shifts the molecule from a predominantly hydrophilic amino acid (LogP < 0.5) into a moderately lipophilic domain, which is consequential for peptide-membrane partitioning and reversed-phase HPLC retention behavior.

Lipophilicity Peptide Engineering Membrane Permeability Chromatographic Retention

Olefin Position Defines Macrocycle Geometry: 7,8-Terminal Alkene Enables i,i+7 Peptide Staples Unattainable with Shorter Olefinic Amino Acids

In the well-established hydrocarbon stapling architecture, the building block R8 is defined as (R)-2-(7′-octenyl)alanine, bearing a terminal olefin on an 8-carbon tether that spans i,i+7 residues along an α-helix to form a macrocyclic cross-link via ruthenium-catalyzed RCM . (2R)-2-Amino-7-octenoic acid possesses the identical 7,8-terminal alkene on an 8-carbon backbone (differing from R8 only by the absence of the α-methyl substituent), making it geometrically capable of forming macrocycles of the same i,i+7 spacing. In contrast, (R)-allylglycine with its 4,5-terminal alkene on a 5-carbon backbone can only span i,i+4 spacing (analogous to S5-type tethers), generating a fundamentally different macrocycle size and helix stabilization geometry . No amount of the shorter analog can recapitulate the i,i+7 staple architecture.

Peptide Stapling Ring-Closing Metathesis Macrocycle Geometry Helical Peptide Stabilization

Enantiomeric Identity Defines Biological Recognition: (R)-Enantiomer is a DAAO Substrate Whereas the (S)-Enantiomer and Racemate Are Not Uniformly Recognized

D-Amino acid oxidase (DAAO, EC 1.4.3.3) is a FAD-dependent flavoenzyme that catalyzes the oxidative deamination of D-amino acids with absolute stereospecificity for the (R)-configuration at the α-carbon . The (S)-enantiomer [(2S)-2-Amino-7-octenoic acid, CAS 1140737-02-5] is not a competent substrate for DAAO and will not undergo the same enzymatic transformation. When purchased as the racemic mixture (CAS 1274891-85-8), only 50% of the material carries the correct (R)-stereochemistry, effectively halving the reactive fraction in any DAAO-dependent assay or biocatalytic application. Commercial (2R)-2-Amino-7-octenoic acid is supplied as the single enantiomer with ≥95% chemical purity .

Chiral Recognition D-Amino Acid Oxidase Enantiomeric Purity Stereospecific Catalysis

Olefin Instability Necessitates Stabilized Formulation: TBC-Containing Product vs. Unstabilized Unsaturated Amino Acids

The terminal alkene of (2R)-2-Amino-7-octenoic acid is susceptible to radical-initiated or thermally induced polymerization during storage, a degradation pathway entirely absent in saturated analogs such as norleucine and leucine. The commercial product from Bidepharm is formulated with 4-tert-butylcatechol (TBC) as a polymerization inhibitor and requires frozen storage , as also specified by Fujifilm Wako . This is an inherent property of the terminal olefin pharmacophore and represents a mandatory quality attribute; an unstabilized or improperly stored lot may undergo partial oligomerization, reducing the effective concentration of the active monomeric amino acid.

Chemical Stability Olefin Polymerization Storage Conditions Quality Assurance

Volatility and Boiling Point Reflect Chain-Length-Dependent Physical Properties: Impact on Lyophilization and Thermal Processing

The predicted boiling point of (2R)-2-Amino-7-octenoic acid is 287.7±40.0 °C at 760 mmHg , compared to 230.9±33.0 °C for (R)-allylglycine and 231.0±33.0 °C for the (R)-allylglycine enantiomer from alternative sources. The ΔBP of approximately 57 °C reflects the contribution of three additional methylene units to intermolecular van der Waals interactions and hydrogen-bond network stability. While both compounds are solids at ambient temperature and are typically handled as lyophilized powders, the substantial difference in predicted vapor pressure and boiling point becomes relevant during high-vacuum drying, thermal desorption, or any process step involving elevated temperatures.

Volatility Lyophilization Thermal Stability Process Chemistry

Chiral Octenoic Acid Derivatives as Privileged Intermediates in Pharmaceutical Synthesis: Patent-Backed Industrial Relevance

German patent DE102005052195A1, titled 'Process for the preparation of chiral octenoic acid derivatives,' explicitly establishes chiral octenoic acid derivatives as important intermediates in the production of active pharmaceutical ingredients (APIs) . The patent describes enantioselective synthetic routes to these scaffolds, underscoring their industrial relevance. While the patent addresses a broader class of octenoic acid derivatives, (2R)-2-Amino-7-octenoic acid embodies the core structural features—a chiral α-carbon and a terminal olefin on an eight-carbon chain—that make this scaffold valuable for downstream elaboration into medicinally relevant compounds. Saturated analogs such as norleucine and shorter olefinic analogs such as (R)-allylglycine lack either the olefin handle or the extended chain length required to access the full derivative space described in the patent.

Pharmaceutical Intermediates Chiral Synthesis Patent Literature Medicinal Chemistry

High-Value Application Scenarios for (2R)-2-Amino-7-octenoic acid Stemming from Verified Differentiation Evidence


i,i+7 Hydrocarbon-Stapled Peptide Synthesis for Helical Protein-Protein Interaction Inhibitors

When designing hydrocarbon-stapled α-helical peptides that require an i,i+7 cross-link spanning one full helical turn, (2R)-2-Amino-7-octenoic acid provides the geometrically mandated 7,8-terminal alkene on an 8-carbon backbone. As established by the R8 building block architecture , this tether length is non-negotiable for achieving the correct macrocycle size; the shorter (R)-allylglycine can only generate i,i+4 staples. The compound's (R)-configuration also ensures compatibility with the stereochemical requirements of the R8-type tether orientation. Procurement of the pure (R)-enantiomer, stabilized with TBC to preserve olefin integrity during storage and on-resin synthesis , directly supports the preparation of stapled peptide libraries targeting MDM2, MDMX, BCL-2 family proteins, and other intracellular PPIs. The LogP of 1.47 further predicts a moderate contribution to the overall peptide lipophilicity, which may facilitate cellular uptake when incorporated into the staple region.

DAAO Substrate for Biocatalytic Production of α-Keto Acid Derivatives and Enantiomeric Purity Assays

The (R)-enantiomer of 2-Amino-7-octenoic acid is a competent substrate for D-amino acid oxidase (DAAO) due to the enzyme's absolute stereospecificity for D-amino acids , enabling its use in biocatalytic oxidation reactions that generate the corresponding α-keto acid (2-oxo-7-octenoic acid). This reaction can serve as a platform for producing chiral α-keto acid building blocks or for developing coupled enzyme assays. Critically, the use of the pure (R)-enantiomer (CAS 1369534-50-8) rather than the racemate (CAS 1274891-85-8) ensures that 100% of the starting material is enzyme-competent, avoiding the 50% waste fraction and simplifying kinetic analysis . The terminal alkene remains available for downstream functionalization after the biocatalytic step.

Moderately Lipophilic Chiral Building Block for Membrane-Active Peptide and Peptidomimetic Design

With an ACD/LogP of 1.47 , (2R)-2-Amino-7-octenoic acid occupies a strategic intermediate lipophilicity range—substantially more hydrophobic than (R)-allylglycine (LogP 0.26) but less hydrophobic than fully lipidated amino acids. This property profile makes it suitable for incorporation into membrane-interactive peptides, antimicrobial peptides, or cell-penetrating peptide sequences where a controlled increase in local hydrophobicity is desired without the risk of aggregation associated with highly lipophilic residues. The 7,8-alkene additionally provides a bioorthogonal handle for post-synthetic modification via thiol-ene click chemistry or olefin metathesis, enabling late-stage diversification of peptide conjugates. The predicted boiling point of 287.7 °C and frozen storage requirement (stabilized with TBC) are practical procurement and handling parameters that must be factored into laboratory workflow planning.

Chiral Octenoic Acid Scaffold for Pharmaceutical Intermediate Derivatization Following Patent-Enabled Synthetic Routes

As recognized in DE102005052195A1, chiral octenoic acid derivatives are important intermediates in the preparation of active pharmaceutical ingredients . (2R)-2-Amino-7-octenoic acid, with its defined (R)-stereochemistry, 7,8-terminal alkene, and 8-carbon backbone, serves as a versatile entry point into this compound class. The amino group can be orthogonally protected (e.g., Fmoc, Boc), the carboxylic acid can be coupled or reduced, and the terminal olefin can undergo metathesis, hydroboration, epoxidation, or thiol-ene reactions to generate diverse derivative libraries. The availability of the compound from multiple reputable vendors (Bidepharm, Fujifilm Wako/Combi-Blocks) with documented purity specifications (≥95%, TBC-stabilized) provides the quality assurance framework necessary for pharmaceutical intermediate procurement .

Quote Request

Request a Quote for (2r)-2-Amino-7-octenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.